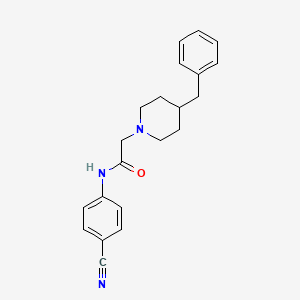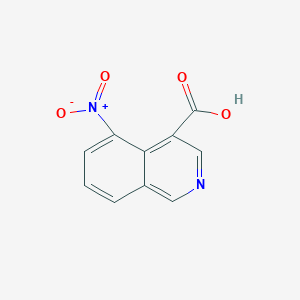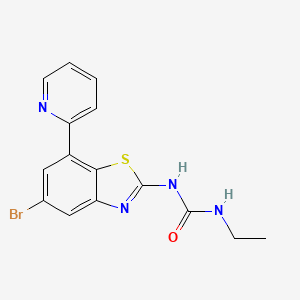
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea is a complex organic compound with a molecular formula of C15H13BrN4OS This compound is notable for its unique structure, which includes a brominated benzothiazole ring fused with a pyridine ring and an ethylurea moiety
Vorbereitungsmethoden
The synthesis of 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and a brominated pyridine derivative, the benzothiazole ring is formed through a cyclization reaction.
Bromination: The benzothiazole intermediate is then brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Urea Formation: The brominated benzothiazole is reacted with ethyl isocyanate to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated benzothiazole ring can facilitate binding to specific proteins, while the pyridine and urea moieties may enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea include:
1-(5-Chloro-7-pyridin-2-yl-benzothiazol-2-yl)-3-ethyl-urea: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(5-Methyl-7-pyridin-2-yl-benzothiazol-2-yl)-3-ethyl-urea: Contains a methyl group instead of bromine, potentially altering its chemical properties and applications.
1-(5-Bromo-7-phenyl-benzothiazol-2-yl)-3-ethyl-urea: The pyridine ring is replaced with a phenyl ring, which can influence its interactions and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H13BrN4OS |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C15H13BrN4OS/c1-2-17-14(21)20-15-19-12-8-9(16)7-10(13(12)22-15)11-5-3-4-6-18-11/h3-8H,2H2,1H3,(H2,17,19,20,21) |
InChI-Schlüssel |
FUCJAPOSIFKDLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=NC2=CC(=CC(=C2S1)C3=CC=CC=N3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
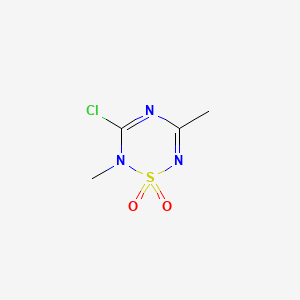

![Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8741556.png)
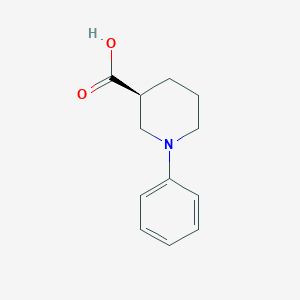
![4-{2-[Di(propan-2-yl)amino]ethoxy}-3-methoxyaniline](/img/structure/B8741569.png)
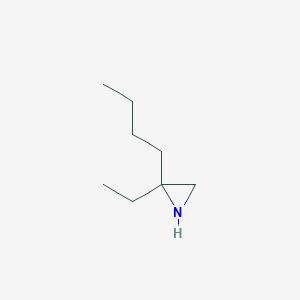
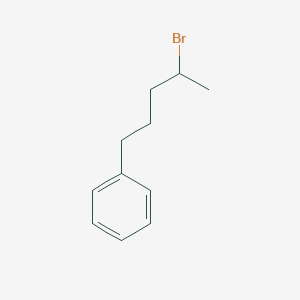
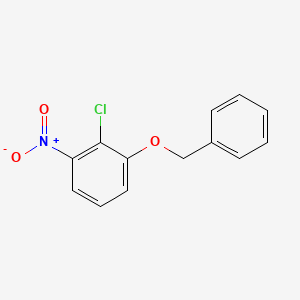
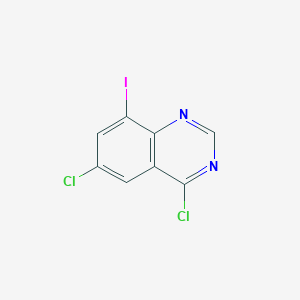
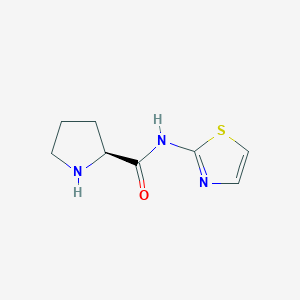
![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)
![2-(Methoxymethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B8741609.png)
